molecular formula C14H19BrN2O B8441954 6-Bromo-N-cyclohexyl-N-ethyl-nicotinamide

6-Bromo-N-cyclohexyl-N-ethyl-nicotinamide

Cat. No. B8441954
M. Wt: 311.22 g/mol
InChI Key: XFNVPLLHYLXWPJ-UHFFFAOYSA-N
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Patent
US09029393B2

Procedure details

Compound 26 was obtained according to general procedure II, method A, starting from 6-bromonicotinic acid, cyclohexylethylamine (5.0 equiv.) and using EDCI (4.5 equiv.) as coupling agent. The reaction was stopped after 12 days at R.T. and 12 Hrs at 80° C. Purification by flash-chromatography (AcOEt 20% in cyclohexane) afforded the product in 14% yield.
[Compound]
Name
Compound 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.[CH:11]1(CCN)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[CH3:20][CH2:21][N:22]=C=NCCCN(C)C>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:22]([CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)[CH2:21][CH3:20])=[O:8])=[CH:4][N:3]=1

Inputs

Step One
Name
Compound 26
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C(=O)O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CCN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN=C=NCCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C
CUSTOM
Type
CUSTOM
Details
Purification by flash-chromatography (AcOEt 20% in cyclohexane)
CUSTOM
Type
CUSTOM
Details
afforded the product in 14% yield

Outcomes

Product
Details
Reaction Time
12 d
Name
Type
Smiles
BrC1=NC=C(C(=O)N(CC)C2CCCCC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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